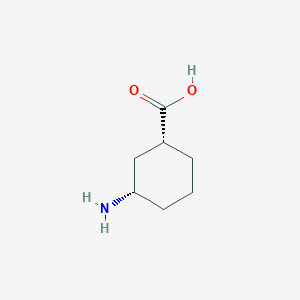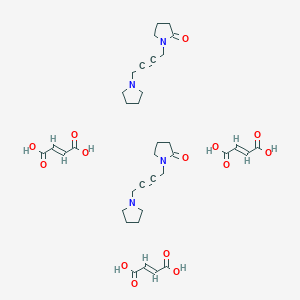![molecular formula C6H8N4O B097958 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one CAS No. 17257-98-6](/img/structure/B97958.png)
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used as a topical medication for the treatment of psoriasis and other skin conditions characterized by excessive cell proliferation and differentiation . Bonalfa is known for its ability to inhibit keratinocyte hyper-proliferation and induce differentiation of these cells, making it effective in normalizing skin cell turnover .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bonalfa involves multiple steps, starting from the precursor compound cholecalciferol (vitamin D3). The key steps include hydroxylation at specific positions on the cholecalciferol molecule to produce the active form of the compound. The reaction conditions typically involve the use of specific enzymes or chemical reagents that facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of Bonalfa involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions: Bonalfa undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Bonalfa can lead to the formation of various hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
Bonalfa has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of vitamin D3 analogs on chemical reactions and molecular interactions.
Biology: Investigated for its role in regulating cell proliferation and differentiation, particularly in skin cells.
Medicine: Widely used in the treatment of psoriasis and other skin disorders. .
Industry: Utilized in the development of new dermatological formulations and treatments.
Mechanism of Action
Bonalfa exerts its effects by interacting with vitamin D receptors on keratinocytes, the predominant cell type in the epidermis. This interaction leads to the inhibition of excessive cell proliferation and the induction of cell differentiation. The molecular targets include specific genes and pathways involved in cell cycle regulation and differentiation .
Comparison with Similar Compounds
Calcipotriol: Another vitamin D3 analog used in the treatment of psoriasis.
Calcitriol: The active form of vitamin D3, used in various medical applications.
Maxacalcitol: A synthetic vitamin D3 analog with similar applications
Uniqueness of Bonalfa: Bonalfa is unique in its specific hydroxylation pattern, which gives it distinct pharmacological properties. It has a higher affinity for vitamin D receptors and a more potent effect on keratinocyte differentiation compared to other analogs .
Properties
CAS No. |
17257-98-6 |
|---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,3,4,7-tetrahydro-1H-pyrazino[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C6H8N4O/c11-6-5-4(3-9-10-6)7-1-2-8-5/h3,7-8H,1-2H2,(H,10,11) |
InChI Key |
CLOSZVHPHZLFTH-UHFFFAOYSA-N |
SMILES |
C1CNC2=C(N1)C=NNC2=O |
Isomeric SMILES |
C1CN=C2C(=CNNC2=O)N1 |
Canonical SMILES |
C1CN=C2C(=CNNC2=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)












![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
